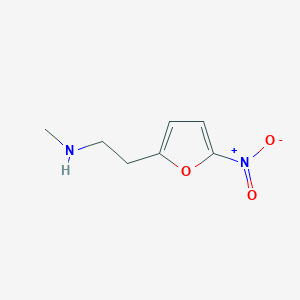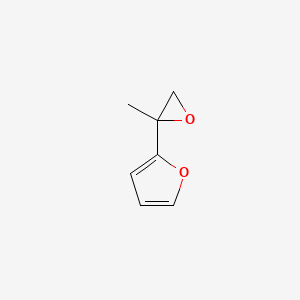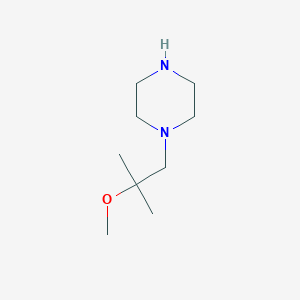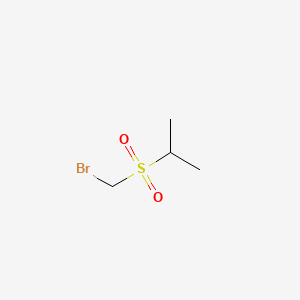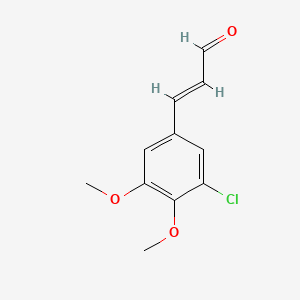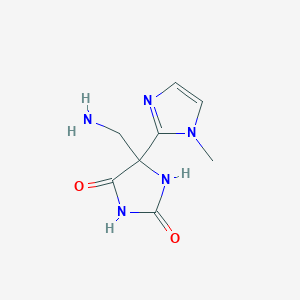![molecular formula C12H15ClN2O2 B13612706 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine is a chemical compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of a piperazine ring attached to a chlorobenzo[d][1,3]dioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with piperazine. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate (Cs2CO3) and a ligand like 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts and reaction conditions, as well as continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)methyl)piperazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-Chlorobenzyl)piperazine: Contains a different aromatic ring, leading to variations in its chemical and biological properties.
Uniqueness
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine is unique due to the presence of both the chlorobenzo[d][1,3]dioxole and piperazine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-9(6-11-12(10)17-8-16-11)7-15-3-1-14-2-4-15/h5-6,14H,1-4,7-8H2 |
InChI Key |
GEXOSLDVQQGWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C(=C2)Cl)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)


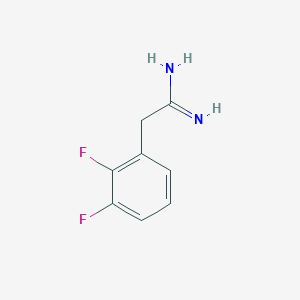
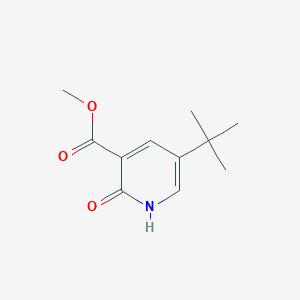

![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
